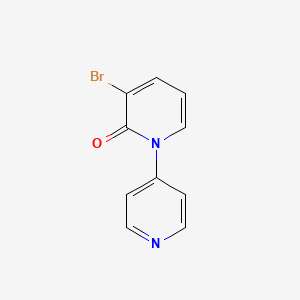
3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, also known as 4-bromopyridin-2-one, is an organic compound of the pyridine family. It is a colorless crystalline solid with a melting point of 87-88 °C and a boiling point of 166-167 °C. It is soluble in water, alcohol, and ether. The compound is used in a variety of scientific research applications, such as the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of potential drug targets.
Wissenschaftliche Forschungsanwendungen
Environmental Chemistry and Atmospheric Studies
Bromoform (CHBr3), a compound related to brominated pyridines, plays a crucial role in atmospheric chemistry due to its contribution as a source of organic bromine. It affects the troposphere and lower stratosphere through sea-to-air fluxes originating from macroalgal and planktonic sources. Understanding the global distribution and impact of bromoform aids in assessing atmospheric degradation processes and the distribution of reactive bromine species, which are crucial for atmospheric modeling and environmental health (Quack & Wallace, 2003).
Anticancer Research
3-Bromopyruvate (3-BP) demonstrates significant potential as an anticancer agent. Its mechanism includes inhibition of glycolysis enzymes, selective inhibition of mitochondrial oxidative phosphorylation, and induction of oxidative stress in cancer cells. Such multifaceted action points towards its efficacy in not only inhibiting tumor growth but also in eradicating existing tumors, highlighting the importance of brominated compounds in medicinal chemistry and oncology (Shoshan, 2012).
Coordination Chemistry and Material Science
Compounds containing brominated pyridines serve as key components in the synthesis of complex structures in coordination chemistry. These compounds are utilized for their unique properties in forming stable complexes with metals, which have applications ranging from catalysis to the development of new materials. The ability of these brominated ligands to engage in coordination chemistry underpins their importance in synthesizing novel materials with specific electronic, magnetic, or structural properties (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Chemistry
Brominated pyridine derivatives are pivotal in catalysis, serving as intermediates in the synthesis of various biologically active compounds. Their role in catalytic processes illustrates the versatility of brominated compounds in facilitating chemical transformations, thereby enabling the production of pharmaceuticals and other valuable chemicals (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
3-bromo-1-pyridin-4-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-7-13(10(9)14)8-3-5-12-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBXGQDVMHYBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


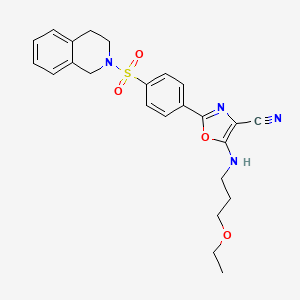
![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate](/img/structure/B2738288.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2738289.png)
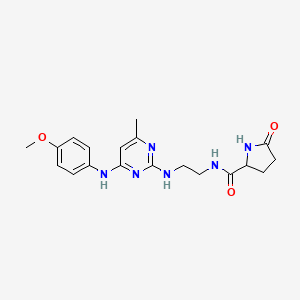
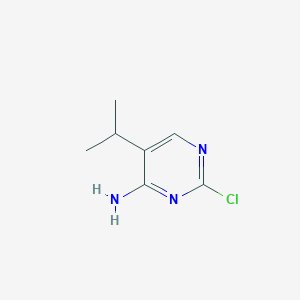
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2738296.png)

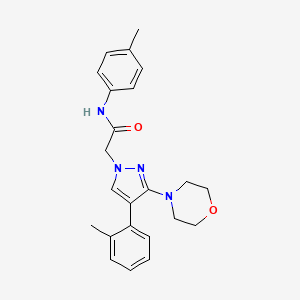
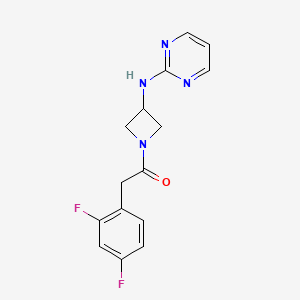
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)
